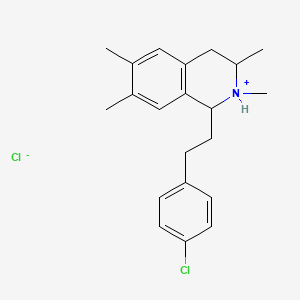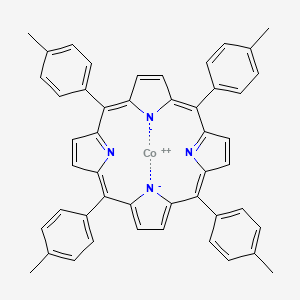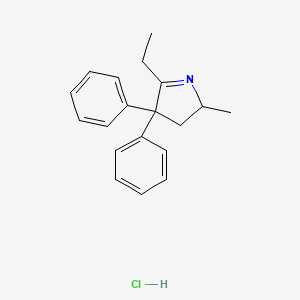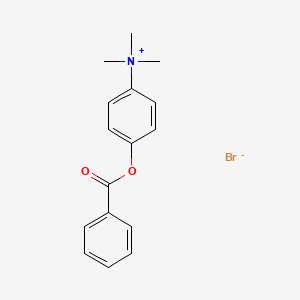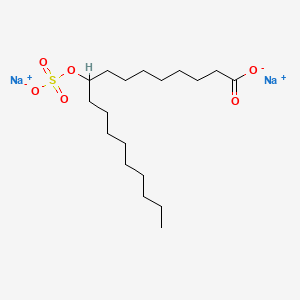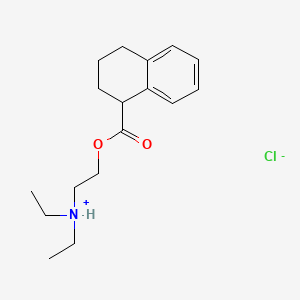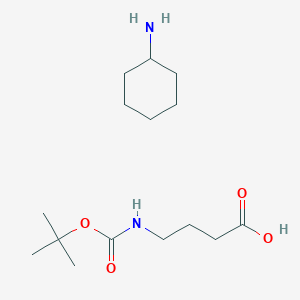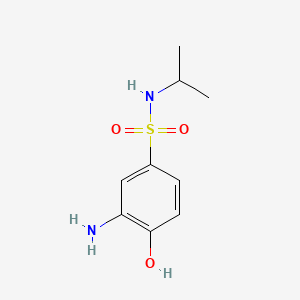
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is a chemical compound with the molecular formula C9H14N2O3S It is a derivative of benzenesulfonamide, featuring an amino group at the 3-position, a hydroxy group at the 4-position, and an N-(1-methylethyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- typically involves the following steps:
Starting Material: The synthesis begins with benzenesulfonamide as the starting material.
Amination: Introduction of the amino group at the 3-position can be achieved through nitration followed by reduction.
Hydroxylation: The hydroxy group at the 4-position can be introduced via electrophilic aromatic substitution.
N-Alkylation: The N-(1-methylethyl) substituent is introduced through alkylation using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of carbonic anhydrase IX, which is overexpressed in certain cancers.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound can disrupt the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound without the amino and hydroxy substitutions.
4-Amino-3-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
3-Amino-4-hydroxybenzenesulfonamide: Similar structure but lacks the N-(1-methylethyl) substituent.
Uniqueness
Benzenesulfonamide, 3-amino-4-hydroxy-N-(1-methylethyl)- is unique due to the presence of both amino and hydroxy groups, as well as the N-(1-methylethyl) substituent. These functional groups contribute to its specific chemical reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
CAS No. |
80-19-3 |
|---|---|
Molecular Formula |
C9H14N2O3S |
Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-amino-4-hydroxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C9H14N2O3S/c1-6(2)11-15(13,14)7-3-4-9(12)8(10)5-7/h3-6,11-12H,10H2,1-2H3 |
InChI Key |
FTKHOHJWUYHTPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



